![molecular formula C13H14NP B14424136 2-[(Phenylphosphanyl)methyl]aniline CAS No. 82632-04-0](/img/structure/B14424136.png)
2-[(Phenylphosphanyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenylphosphanyl)methyl]aniline is an organic compound that features both an aniline and a phenylphosphanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylphosphanyl)methyl]aniline typically involves the reaction of aniline with a phenylphosphanyl reagent. One common method is the nucleophilic substitution reaction where aniline reacts with a phenylphosphanyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Phenylphosphanyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The phenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary amines or phosphines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Phenylphosphine oxide derivatives.
Reduction: Secondary amines or phosphines.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
2-[(Phenylphosphanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(Phenylphosphanyl)methyl]aniline depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simpler aromatic amine without the phosphanyl group.
Phenylphosphine: Contains the phosphanyl group but lacks the aniline moiety.
Diphenylphosphine: Similar structure but with two phenyl groups attached to the phosphanyl group.
Uniqueness
2-[(Phenylphosphanyl)methyl]aniline is unique due to the presence of both an aniline and a phenylphosphanyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
Propriétés
Numéro CAS |
82632-04-0 |
|---|---|
Formule moléculaire |
C13H14NP |
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
2-(phenylphosphanylmethyl)aniline |
InChI |
InChI=1S/C13H14NP/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 |
Clé InChI |
PKCYXKLNUFKWEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)PCC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


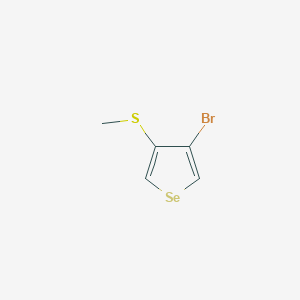
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
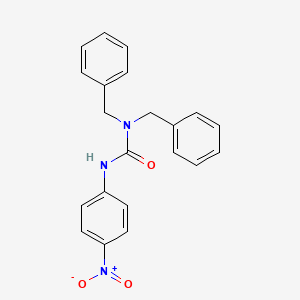
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
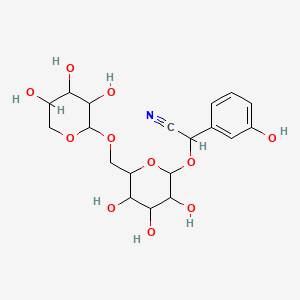
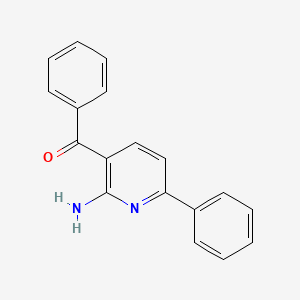
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)


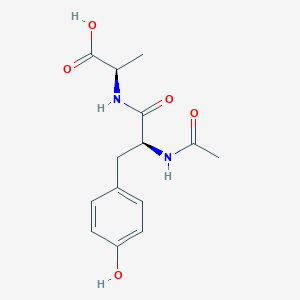

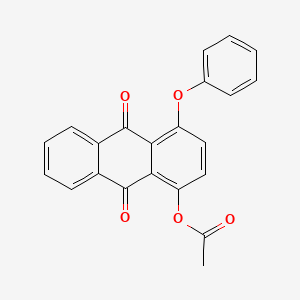
![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

